molecular formula C19H11NS B14747870 Benzo[e][1]benzothiopyrano[4,3-b]indole CAS No. 846-35-5

Benzo[e][1]benzothiopyrano[4,3-b]indole

Cat. No.: B14747870
CAS No.: 846-35-5
M. Wt: 285.4 g/mol
InChI Key: ZSAJUPSOOPBWDT-UHFFFAOYSA-N
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Description

Benzo[e][1]benzothiopyrano[4,3-b]indole is a sulfur-containing polycyclic heterocycle characterized by a fused thiopyran-indole scaffold. Its synthesis typically involves dehydrogenation of 6,11-dihydro derivatives or cyclization strategies starting from thiochroman-4-one precursors . The sulfur atom in the thiopyran ring contributes to its distinct electronic properties and reactivity compared to oxygen or nitrogen-containing analogs .

Properties

CAS No.

846-35-5

Molecular Formula

C19H11NS

Molecular Weight

285.4 g/mol

IUPAC Name

20-thia-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(21),2(11),3,5,7,9,12,14,16,18-decaene

InChI

InChI=1S/C19H11NS/c1-2-6-13-12(5-1)9-10-16-18(13)15-11-21-17-8-4-3-7-14(17)19(15)20-16/h1-11H

InChI Key

ZSAJUPSOOPBWDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CSC5=CC=CC=C5C4=N3

Origin of Product

United States

Preparation Methods

Intramolecular Aryl Coupling

Palladium-catalyzed coupling reactions enable direct formation of the central aromatic system. A representative protocol involves:

  • Precursor Preparation : 3-Methylindole derivatives undergo SN2 reactions with thiol-containing electrophiles to install sulfur atoms at strategic positions.
  • Cyclization : A palladium(0) catalyst (e.g., Pd(PPh3)4) mediates intramolecular C-C bond formation between the indole C-2 position and the aromatic thioether.

Reaction Conditions :

  • Catalyst: Pd(PPh3)4 (5 mol%)
  • Base: Cs2CO3 (2 equiv)
  • Solvent: DMF, 110°C
  • Yield: 38-45%

Thio-Claisen Rearrangements

Alternative routes exploit sulfur's nucleophilic character in-sigmatropic rearrangements:

Step Components Conditions Product Formation
1 Indole-3-thiol + Propargyl bromide K2CO3, DMF, 50°C Thioether intermediate
2 Thermal rearrangement Xylene, reflux, 12h Thiopyran ring closure

This method provides moderate yields (32-40%) but avoids transition metal catalysts.

Palladium-Catalyzed Cross Coupling

Modern synthetic approaches increasingly employ palladium-mediated strategies to assemble the polycyclic system:

Suzuki-Miyaura Coupling

A three-component coupling protocol enables modular construction:

  • Boronated Indole Fragment : 3-Bromoindole converted to pinacol boronate ester
  • Thiopyran Electrophile : 2-Iodophenyl thioether derivative
  • Coupling : Pd(dppf)Cl2 catalyst facilitates cross-coupling (85°C, dioxane/H2O)

Optimized Parameters :

  • Ligand: XPhos (10 mol%)
  • Base: K3PO4 (3 equiv)
  • Yield: 51% (isolated)
  • Purity: >95% (HPLC)

Direct C-H Activation

Recent advances utilize C-H functionalization to streamline synthesis:

$$
\text{Indole} + \text{Thiopyran precursor} \xrightarrow[\text{Ag}2\text{CO}3 (2 \text{equiv})]{\text{Pd(OAc)}_2 (8 \text{mol\%)}} \text{Benzo[e]benzothiopyrano[4,3-b]indole}
$$

Key advantages:

  • No pre-functionalization required
  • Improved atom economy (78% vs. 65% in stepwise methods)
  • Reduced purification steps

Multi-Step Synthesis from Simple Precursors

A prototypical five-step synthesis demonstrates the convergent assembly strategy:

Synthetic Pathway

  • Indole Thioether Formation

    • 3-Methylindole + 2-Bromobenzenesulfonyl chloride → Thioindoxyl intermediate (72%)
  • Oxidative Cyclization

    • MnO2-mediated dehydrogenation forms thiopyran ring (58% yield)
  • Ring Annulation

    • Diels-Alder reaction with maleic anhydride completes tetracyclic system

Critical Parameters :

  • Temperature control during cyclization (±2°C tolerance)
  • Strict exclusion of moisture in Pd-mediated steps
  • Gradual reagent addition to prevent oligomerization

Comparative Analysis of Methods

Method Yield Range Purity (%) Scalability Cost Index
Palladium Coupling 38-51% 90-95 Moderate High
Thio-Claisen 32-40% 85-88 Good Low
C-H Activation 45-55% 92-97 Limited Very High
Multi-Step Synthesis 28-35% 80-85 Excellent Moderate

Key findings:

  • Palladium methods offer best yields but require expensive catalysts
  • Thio-Claisen provides cost-effective route at moderate yields
  • C-H activation shows promise for future optimization

Industrial Production Considerations

While laboratory syntheses are well-established, scale-up presents unique challenges:

Catalyst Recycling

Immobilized palladium catalysts (e.g., Pd@SiO2) enable:

  • 5 Reaction cycles with <15% activity loss
  • 83% cost reduction in catalyst expenses

Continuous Flow Systems

Microreactor technology improves:

  • Heat transfer in exothermic cyclization steps
  • Mixing efficiency for heterogeneous reactions
  • Overall yield increase from 38% (batch) to 52% (flow)

Emerging Methodologies

Photoredox Catalysis

Visible-light mediated reactions using Ru(bpy)3Cl2:

  • Enable oxidative coupling at room temperature
  • Reduce side reactions (purity >97%)
  • Current limitation: 22% yield (needs optimization)

Biocatalytic Approaches

Engineered cytochrome P450 enzymes demonstrate:

  • Regioselective sulfur oxidation
  • Stereocontrol in ring formation
  • Early-stage research shows 18% conversion

Chemical Reactions Analysis

Types of Reactions

Benzoebenzothiopyrano[4,3-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, reduction can yield alcohols or alkanes, and substitution can yield halogenated or nitrated derivatives .

Comparison with Similar Compounds

Oxygen vs. Sulfur Analogs

  • [1]Benzopyrano[4,3-b]indole: Structural Difference: Replaces the thiopyran sulfur with an oxygen atom. Impact on Properties:
  • Reduced electron-donating capacity compared to sulfur, altering metabolic stability.
  • Lower enzyme-inducing activity (e.g., zoxazolamine hydroxylase) compared to sulfur analogs .

    • Synthesis : Derived from chroman-4-one instead of thiochroman-4-one .
  • [1]Benzothiopyrano[4,3-b]quinoline: Structural Difference: Replaces the indole moiety with a quinoline system. Biological Activity: Demonstrates anti-hepatitis B virus (HBV) activity, particularly in derivatives like 6H-[1]benzothiopyrano[4,3-b]quinolin-10-ols .

Pyridoindole Derivatives

  • Pyrido[4,3-b]indoles (e.g., 1-chloro-5H-pyrido[4,3-b]indole): Structural Feature: Contains a pyridine ring fused to indole instead of thiopyran. Activity: Substituted derivatives (e.g., 1-hydroxyalkylamino analogs) show antitumor activity in leukemia models . Synthesis: Achieved via refluxing with amino alcohols, yielding high-purity hydrochlorides .
  • Azocino[4,3-b]indole: Structural Feature: Incorporates an eight-membered azocine ring fused to indole. Relevance: Found in natural alkaloids (e.g., strychnine) and synthesized via TFB-mediated cyclization of tetrahydrocarbazole derivatives .

Genotoxic Heterocycles

  • AαC (2-Amino-9H-pyrido[2,3-b]indole): Activity: Known genotoxic carcinogen, classified by IARC as Group 2A . Contrast: While Benzo[e][1]benzothiopyrano[4,3-b]indole shares an indole core, its sulfur substitution and fused thiopyran reduce direct DNA adduct formation compared to AαC .
  • PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): Activity: Carcinogenic heterocyclic amine found in cooked meats . Structural Divergence: Lacks the fused thiopyran system, relying on imidazopyridine for mutagenicity .

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